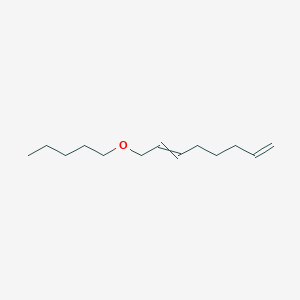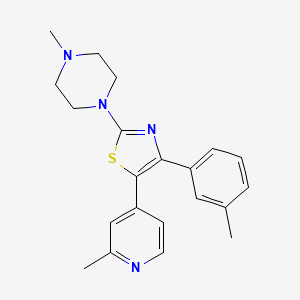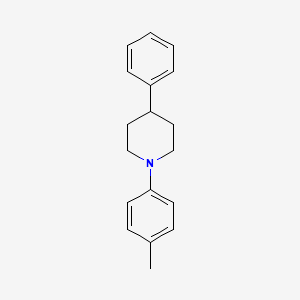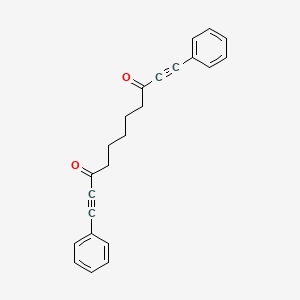![molecular formula C24H26O5 B14235027 Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate CAS No. 476437-67-9](/img/structure/B14235027.png)
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate is an organic compound characterized by the presence of two benzyl groups attached to a central carbonyl group, along with a cycloheptyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate typically involves the reaction of benzyl alcohol with a suitable cycloheptyl derivative under controlled conditions. One common method involves the use of a palladium-catalyzed bis-alkoxycarbonylation reaction, where benzyl alcohol acts as both a nucleophile and a solvent . The reaction is carried out in the presence of carbon monoxide and an oxidant such as p-benzoquinone to regenerate the catalytic active species .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate exerts its effects involves interactions with specific molecular targets. The central carbonyl group is electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an intermediate or a reactant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzyl ketone: Similar structure but lacks the cycloheptyl ring.
Dibenzyl malonate: Contains two benzyl groups and a malonate ester, used in similar synthetic applications.
Uniqueness
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate is unique due to the presence of the cycloheptyl ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
476437-67-9 |
|---|---|
Molekularformel |
C24H26O5 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
dibenzyl 2-[(1S)-3-oxocycloheptyl]propanedioate |
InChI |
InChI=1S/C24H26O5/c25-21-14-8-7-13-20(15-21)22(23(26)28-16-18-9-3-1-4-10-18)24(27)29-17-19-11-5-2-6-12-19/h1-6,9-12,20,22H,7-8,13-17H2/t20-/m0/s1 |
InChI-Schlüssel |
CKRQPGCTVMPTBD-FQEVSTJZSA-N |
Isomerische SMILES |
C1CCC(=O)C[C@H](C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(=O)CC(C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
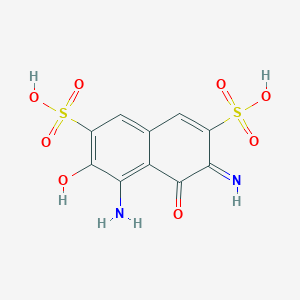
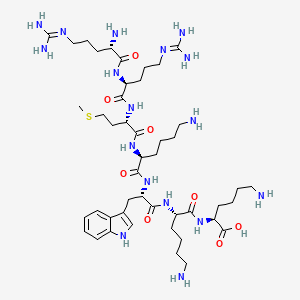
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)

